molecular formula C22H24N2O6 B044780 3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone CAS No. 119623-95-9

3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone

Cat. No. B044780
M. Wt: 412.4 g/mol
InChI Key: PXYLMNJHFQAEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone is a synthetic compound with potential applications in scientific research. This compound is also known as C30H31NO6 and has a molecular weight of 505.57 g/mol.

Mechanism Of Action

The mechanism of action of 3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone is not fully understood. However, it has been reported to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the inflammatory response and are overexpressed in several types of cancer. Inhibition of these enzymes may contribute to the antitumor and anti-inflammatory properties of this compound.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone have been studied in several research papers. This compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of several inflammatory cytokines. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of using 3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone in lab experiments is its potential as a lead compound for the development of new drugs. This compound has been shown to have antitumor and anti-inflammatory properties, which may be useful in the treatment of several diseases. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research of 3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone. One direction is the optimization of the synthesis method to improve yield and purity. Another direction is the investigation of the mechanism of action of this compound, particularly its effects on COX-2 and LOX enzymes. Additionally, future research can explore the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer and inflammatory diseases. Finally, future studies can investigate the potential of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone involves the reaction of 7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone with acetic anhydride and pyridine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography. This synthesis method has been reported in several research papers and has been optimized for high yield and purity.

Scientific Research Applications

The compound 3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been reported to exhibit antitumor activity in several cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and antioxidant properties.

properties

CAS RN

119623-95-9

Product Name

3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

(7-methyl-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-3-yl)methyl acetate

InChI

InChI=1S/C22H24N2O6/c1-5-7-12-10(3)21(28)23-17-15(12)19(26)16-13(8-6-2)14(9-30-11(4)25)22(29)24-18(16)20(17)27/h5-9H2,1-4H3,(H,23,28)(H,24,29)

InChI Key

PXYLMNJHFQAEFL-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COC(=O)C)C

Canonical SMILES

CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)COC(=O)C)C

synonyms

3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone

Origin of Product

United States

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